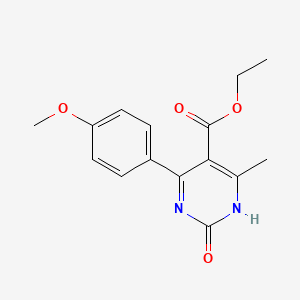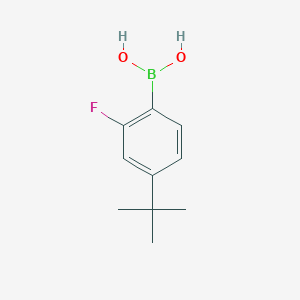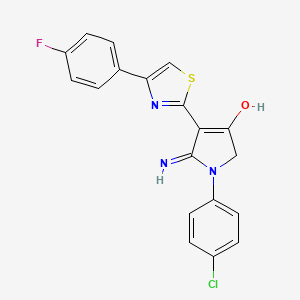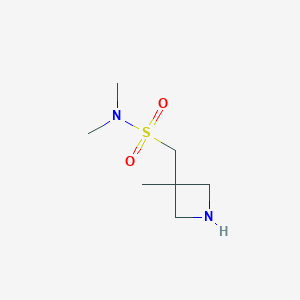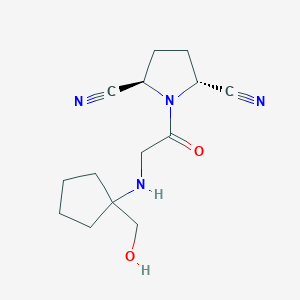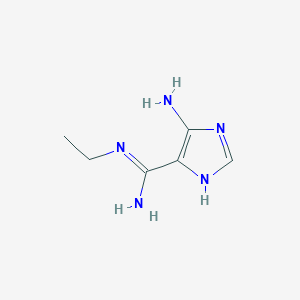
4-Amino-N-ethyl-1H-imidazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-ethyl-1H-imidazole-5-carboximidamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-ethyl-1H-imidazole-5-carboximidamide typically involves the cyclization of amido-nitriles. A novel protocol reported by Fang et al. describes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of nickel catalysts and mild reaction conditions makes the process efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N-ethyl-1H-imidazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different substituted imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in organic synthesis and pharmaceutical applications.
Applications De Recherche Scientifique
4-Amino-N-ethyl-1H-imidazole-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Amino-N-ethyl-1H-imidazole-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
4-Amino-1H-imidazole-5-carboxamide: Similar structure but lacks the ethyl group.
4-Amino-1H-imidazole-5-carboxylate: Contains a carboxylate group instead of carboximidamide.
5-Amino-1H-imidazole-4-carbonitrile: Similar imidazole core with a nitrile group.
Uniqueness: 4-Amino-N-ethyl-1H-imidazole-5-carboximidamide is unique due to the presence of both the amino and carboximidamide groups, which provide distinct reactivity and potential biological activities. The ethyl group further enhances its chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
769888-82-6 |
|---|---|
Formule moléculaire |
C6H11N5 |
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
4-amino-N'-ethyl-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-2-9-5(7)4-6(8)11-3-10-4/h3H,2,8H2,1H3,(H2,7,9)(H,10,11) |
Clé InChI |
FXAYCGFGHRKLNE-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C1=C(N=CN1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
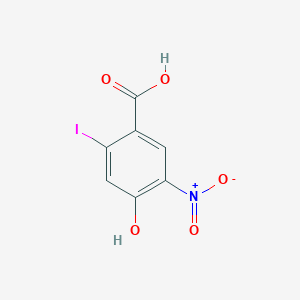
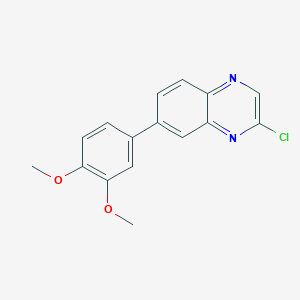
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)


